molecular formula C13H18ClF2N B2674665 4,4-Difluoro-1-m-tolylcyclohexanamine hydrochloride CAS No. 2197053-15-7

4,4-Difluoro-1-m-tolylcyclohexanamine hydrochloride

Cat. No.: B2674665
CAS No.: 2197053-15-7
M. Wt: 261.74
InChI Key: LMNOLHCXVDWBGY-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-m-tolylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H18ClF2N It is characterized by the presence of two fluorine atoms, a tolyl group, and a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-m-tolylcyclohexanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-difluorocyclohexanone and m-toluidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Formation of Intermediate: The initial reaction between 4,4-difluorocyclohexanone and m-toluidine leads to the formation of an intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4,4-Difluoro-1-m-tolylcyclohexanamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Purification: The crude product is purified using techniques like recrystallization or chromatography.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-m-tolylcyclohexanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer fluorine atoms or altered functional groups.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

4,4-Difluoro-1-m-tolylcyclohexanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry

    Synthesis of Novel Compounds:

Biology

    Biological Studies: The compound is used in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule.

Medicine

    Pharmaceutical Research: It is explored for its potential therapeutic properties and its role in the development of new drugs.

Industry

    Material Science: The compound is used in the development of new materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-m-tolylcyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors in biological systems, leading to a cascade of biochemical events.

    Modulation of Enzymes: The compound can modulate the activity of enzymes involved in various metabolic pathways.

    Alteration of Cellular Processes: It may influence cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanamine: A related compound with similar structural features but lacking the tolyl group.

    1-m-Tolylcyclohexanamine: A compound with a similar cyclohexanamine moiety but without the fluorine atoms.

    4-Fluoro-1-m-tolylcyclohexanamine: A compound with only one fluorine atom, providing a basis for comparison in terms of reactivity and properties.

Uniqueness

4,4-Difluoro-1-m-tolylcyclohexanamine hydrochloride is unique due to the presence of both fluorine atoms and the tolyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,4-difluoro-1-(3-methylphenyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N.ClH/c1-10-3-2-4-11(9-10)12(16)5-7-13(14,15)8-6-12;/h2-4,9H,5-8,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNOLHCXVDWBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC(CC2)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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